molecular formula C14H16N2O3 B5725193 1-(2-furoyl)-4-(2-furylmethyl)piperazine

1-(2-furoyl)-4-(2-furylmethyl)piperazine

Cat. No. B5725193
M. Wt: 260.29 g/mol
InChI Key: OLNXCHJBGDRYRC-UHFFFAOYSA-N
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Description

1-(2-furoyl)-4-(2-furylmethyl)piperazine, commonly known as FFMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FFMP is a piperazine derivative that contains two furan rings, making it an interesting molecule for studying the structure-activity relationships of piperazine derivatives.

Scientific Research Applications

FFMP has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. FFMP has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of HIV-1 and other viruses. In addition, FFMP has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of FFMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FFMP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a complex of enzymes that is involved in the degradation of proteins. In addition, FFMP has been shown to inhibit the activation of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
FFMP has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In addition, FFMP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

FFMP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, FFMP has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, FFMP has not been extensively studied in vivo, which limits its potential applications in drug development.

Future Directions

There are several future directions for research on FFMP. One area of interest is to study its effects on other cancer cell lines and to investigate its potential as a cancer therapy. Another area of interest is to study its effects on other viruses and to investigate its potential as an antiviral agent. In addition, further studies are needed to elucidate the mechanism of action of FFMP and to identify its molecular targets. Finally, studies are needed to investigate the pharmacokinetics and toxicity of FFMP in vivo, which will be important for its potential application in drug development.
Conclusion:
In summary, FFMP is a piperazine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. FFMP has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its unclear mechanism of action. Future research on FFMP will be important for understanding its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of FFMP involves the reaction of 2-furylmethylamine with 1-(2-furoyl)piperazine in the presence of a catalyst. The reaction takes place in refluxing ethanol and yields FFMP as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

furan-2-yl-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-14(13-4-2-10-19-13)16-7-5-15(6-8-16)11-12-3-1-9-18-12/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXCHJBGDRYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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